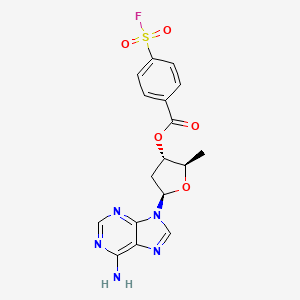![molecular formula C12H4Cl3FO B12898218 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan CAS No. 669767-00-4](/img/structure/B12898218.png)
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a structure consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the dibenzofuran core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan can be achieved through various methods. One common approach involves the halogenation of dibenzofuran derivatives. For instance, the chlorination and fluorination of dibenzofuran can be carried out using reagents such as chlorine gas and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective halogenation reactions to introduce the chlorine and fluorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan, which lacks the halogen substituents.
2-(4-Fluorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
669767-00-4 |
|---|---|
Fórmula molecular |
C12H4Cl3FO |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
1,2,3-trichloro-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H4Cl3FO/c13-6-4-8-9(11(15)10(6)14)5-2-1-3-7(16)12(5)17-8/h1-4H |
Clave InChI |
ZVEJTRYPVTUNCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)OC3=CC(=C(C(=C23)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


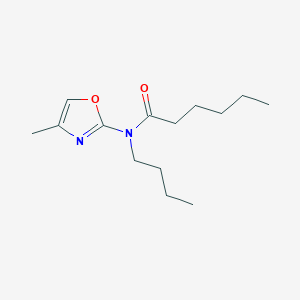

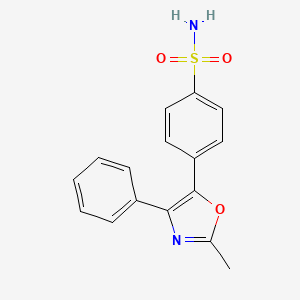

![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
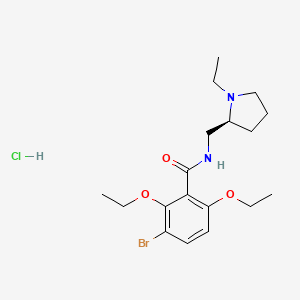

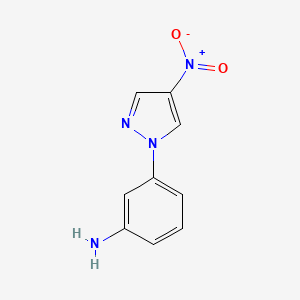
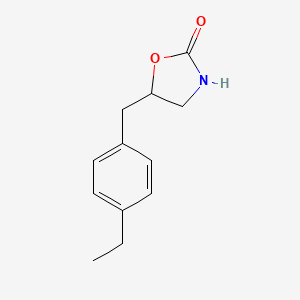
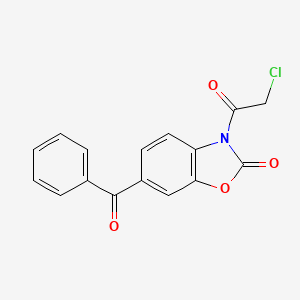

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

